5-Hydroxycyclononanone semicarbazone
Description
5-Hydroxycyclononanone semicarbazone is a cyclic ketone-derived semicarbazone formed via the condensation of 5-hydroxycyclononanone with semicarbazide. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of selenediazoles. Evidence indicates that this compound reacts to yield an 80:20 mixture of 1,2,3-selenediazoles under specific conditions, highlighting its role in transannular cyclization reactions . Unlike other hydroxycycloalkanones, such as 6-hydroxycyclodecanone (which produces 47% selenediazole), this compound demonstrates higher reactivity in selenediazole formation, likely due to its nine-membered ring conformation influencing reaction kinetics .
Structurally, semicarbazones are characterized by the presence of a hydrazinecarboxamide group (–NH–C(=O)–NH₂) linked to a carbonyl-containing substrate. The formation of this compound follows standard semicarbazone synthesis protocols, involving refluxing the ketone with semicarbazide hydrochloride in ethanol under acidic conditions .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
[(E)-(5-hydroxycyclononylidene)amino]urea |
InChI |
InChI=1S/C10H19N3O2/c11-10(15)13-12-8-4-1-2-6-9(14)7-3-5-8/h9,14H,1-7H2,(H3,11,13,15)/b12-8+ |
InChI Key |
MQIDDBHEKYCZRP-XYOKQWHBSA-N |
SMILES |
C1CCC(=NNC(=O)N)CCCC(C1)O |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/CCCC(C1)O |
Canonical SMILES |
C1CCC(=NNC(=O)N)CCCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohexanone Semicarbazone
- Synthesis and Reactivity: Cyclohexanone semicarbazone is a benchmark compound for studying semicarbazone chemistry. Unlike 5-hydroxycyclononanone semicarbazone, it lacks a hydroxyl group and a macrocyclic structure, resulting in distinct reactivity. For instance, cyclohexanone semicarbazone exhibits challenges in decomposition during oxygen-based analytical methods, requiring higher oxygen flow rates compared to other semicarbazones like caffeine or m-dinitrobenzene .
- Physical Properties: Property Cyclohexanone Semicarbazone this compound Molecular Weight 171.23 g/mol Not explicitly reported Melting Point 182.5–184°C (methanol) Not reported Solubility Ethanol, aqueous ethanol Likely similar polar solvents
5-Nitro-2-Furaldehyde Semicarbazone
- Biological Activity: This nitro-substituted semicarbazone is a potent carcinogen, inducing mammary fibroadenomas and adenocarcinomas in rats with a 76% tumor incidence (22/29 rats). In contrast, its non-nitrated analog (2-furaldehyde semicarbazone) shows negligible carcinogenicity (6/30 rats), emphasizing the critical role of the nitro group in bioactivity .
- Structural Influence: The nitro group enhances electrophilicity, facilitating DNA adduct formation.
Aldophosphamide Semicarbazone
- Metabolic Relevance: Derived from 4-hydroxycyclophosphamide, this semicarbazone is a stabilized derivative of aldophosphamide, a key metabolite of the anticancer drug cyclophosphamide. Its structural identification via IR and NMR analysis confirms its role in metabolic pathways . Unlike this compound, aldophosphamide semicarbazone is pharmacologically significant due to its alkylating properties.
Antifungal Activity
Substituted semicarbazones, such as those bearing benzodioxole moieties, show variable antifungal efficacy. For example:
- Meta-substituted halogenated derivatives (e.g., compounds 5c, 5k, 5l) exhibit strong anti-C. albicans activity due to electron-withdrawing groups enhancing membrane penetration.
- Para-substituted derivatives (e.g., 5b, 5d–g) show reduced activity, likely due to steric hindrance .
Anticonvulsant Activity
Semicarbazones are notable for their anticonvulsant properties. Pharmacophore modifications, such as introducing chloro or nitro groups at specific positions (e.g., compounds 4E, 4H), enhance activity in preclinical models . This compound’s macrocyclic structure could influence blood-brain barrier permeability, though this requires validation.
Physicochemical and Coordination Properties
Coordination Chemistry
Semicarbazones act as tridentate ligands (N, N, O donors) in metal complexes. For example:
- Copper(II) complexes with 2-acetylpyridine semicarbazones exhibit distinct crystal packing due to noncovalent interactions (π-π stacking, hydrogen bonding) .
- Rhodium complexes with salicylaldehyde semicarbazones adopt dianionic O,N,O-binding modes, impacting catalytic properties .
Thermal Stability
Cyclohexanone semicarbazone decomposes at higher oxygen flow rates (30 m/min from nozzle I) compared to simpler compounds like antipyrine . The hydroxyl group in this compound may alter thermal stability, though experimental data is lacking.
Data Tables
Table 1: Comparison of Semicarbazone Reactivity in Selenediazole Formation
| Compound | Yield of 1,2,3-Selenediazole | Key Reaction Condition | |
|---|---|---|---|
| 5-Hydroxycyclononanone SCZ | 80% (major isomer) | Cu powder, selenation | |
| 6-Hydroxycyclodecanone SCZ | 47% | Same conditions |
Table 2: Tumorigenicity of Nitrofuryl Semicarbazones
| Compound | Tumor Incidence (Rats) | Tumor Type |
|---|---|---|
| 5-Nitro-2-furaldehyde SCZ | 22/29 (76%) | Adenocarcinoma |
| 2-Furaldehyde SCZ | 6/30 (20%) | Fibroadenoma |
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